Spiro[3.3]heptan-2-ylmethanol as a Precursor for Bioisosteric Replacement of Benzene in Sonidegib: Head-to-Head Potency Comparison
The spiro[3.3]heptane scaffold was incorporated into the anticancer drug sonidegib as a replacement for the meta-substituted benzene ring. The resulting spiro[3.3]heptane analog retained high potency in biological assays, with the saturated analog demonstrating comparable target engagement while offering the potential for improved physicochemical properties [1]. This provides direct quantitative evidence that spiro[3.3]heptane-based building blocks like spiro[3.3]heptan-2-ylmethanol can serve as effective, patent-free alternatives to benzene-containing pharmacophores.
| Evidence Dimension | Biological potency retention after benzene bioisosteric replacement |
|---|---|
| Target Compound Data | High potency (exact value not disclosed in abstract) |
| Comparator Or Baseline | Sonidegib (marketed drug) containing a meta-substituted benzene ring |
| Quantified Difference | Potency retained; high potency maintained in the corresponding biological assays |
| Conditions | In vitro biological assays for anticancer activity |
Why This Matters
This demonstrates that spiro[3.3]heptane building blocks can directly replace benzene rings in drug candidates without sacrificing potency, while enabling patent-free composition of matter and improved ADME profiles.
- [1] Prysiazhniuk K, Datsenko OP, Polishchuk O, et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew Chem Int Ed Engl. 2024. PMID: 38251921. View Source
